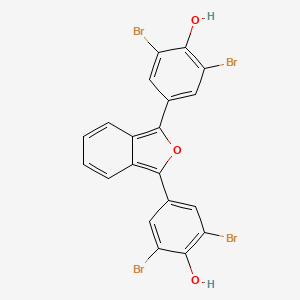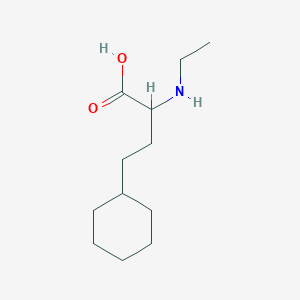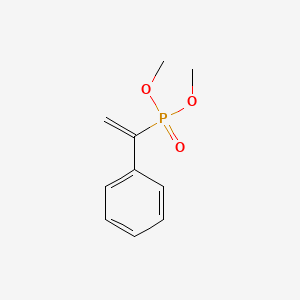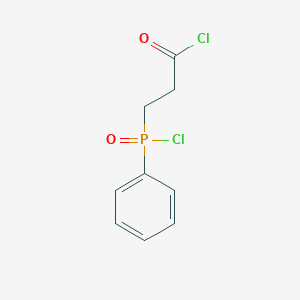
Propanoyl chloride, 3-(chlorophenylphosphinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoyl chloride, 3-(chlorophenylphosphinyl)- is an organophosphorus compound with the molecular formula C9H9Cl2O2P. It is a derivative of propanoyl chloride, where the hydrogen atom in the propanoyl group is replaced by a chlorophenylphosphinyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoyl chloride, 3-(chlorophenylphosphinyl)- can be synthesized through the reaction of propanoyl chloride with chlorophenylphosphine oxide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of propanoyl chloride, 3-(chlorophenylphosphinyl)- involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle the reactive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
Propanoyl chloride, 3-(chlorophenylphosphinyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids and other by-products.
Common Reagents and Conditions
Common reagents used in reactions with propanoyl chloride, 3-(chlorophenylphosphinyl)- include bases, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Major Products Formed
The major products formed from reactions involving propanoyl chloride, 3-(chlorophenylphosphinyl)- depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while hydrolysis can produce corresponding acids .
Scientific Research Applications
Propanoyl chloride, 3-(chlorophenylphosphinyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the chlorophenylphosphinyl group into target molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoyl chloride, 3-(chlorophenylphosphinyl)- involves its reactivity with various nucleophiles and electrophiles. The chlorophenylphosphinyl group can interact with molecular targets, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
Propanoyl chloride: A simpler derivative without the chlorophenylphosphinyl group.
Chlorophenylphosphine oxide: A related compound with similar reactivity but different applications.
Other organophosphorus compounds: Various derivatives with different substituents and reactivity profiles.
Uniqueness
Propanoyl chloride, 3-(chlorophenylphosphinyl)- is unique due to the presence of both the propanoyl and chlorophenylphosphinyl groups, which confer specific reactivity and properties. This makes it valuable in specialized chemical reactions and industrial applications .
Properties
CAS No. |
2071-68-3 |
|---|---|
Molecular Formula |
C9H9Cl2O2P |
Molecular Weight |
251.04 g/mol |
IUPAC Name |
3-[chloro(phenyl)phosphoryl]propanoyl chloride |
InChI |
InChI=1S/C9H9Cl2O2P/c10-9(12)6-7-14(11,13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
JUODZJFVOZRRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
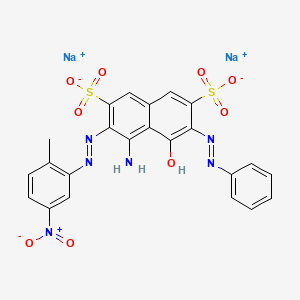
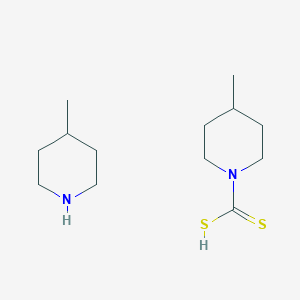

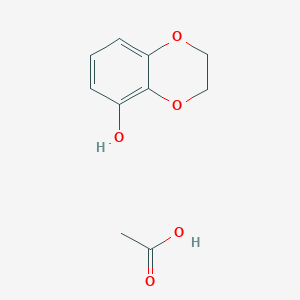

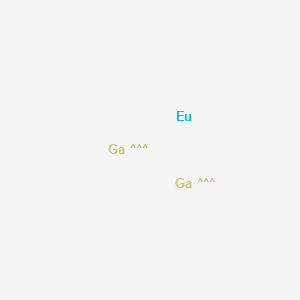
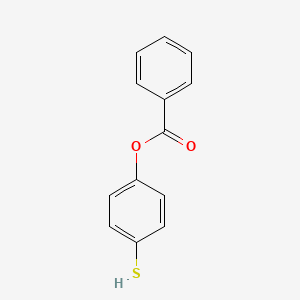

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
